N-[3-(acetylamino)phenyl]nicotinamide
Description
N-[3-(Acetylamino)phenyl]nicotinamide is a nicotinamide derivative featuring a phenyl ring substituted with an acetylamino group at the 3-position, linked to a pyridine moiety via an amide bond. The structural uniqueness of this compound lies in the interplay between the electron-rich pyridine ring and the acetylamino-substituted phenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-12-5-2-6-13(8-12)17-14(19)11-4-3-7-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMHQBCDQKLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]nicotinamide typically involves the acetylation of 3-aminophenyl nicotinamide. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]nicotinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide deficiency.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence the activity of enzymes involved in redox reactions and energy metabolism. The compound can also modulate cellular stress responses and DNA repair mechanisms, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
The following analysis compares N-[3-(acetylamino)phenyl]nicotinamide with structurally and functionally related compounds, focusing on molecular conformation, physicochemical properties, and pharmacological relevance.
Structural and Conformational Comparisons
Key Observations :
- Substituents at the 3-position significantly alter the dihedral angle between the phenyl and pyridine rings. For example, the hydroxyl group in N-(3-hydroxyphenyl)nicotinamide reduces the angle to 5.02°, promoting a near-planar conformation, whereas the methyl group retains a more staggered arrangement (57.23°) .
Physicochemical Properties
Key Observations :
- Replacement of the pyridine ring (nicotinamide) with a hexanamide chain () increases lipophilicity (LogP ~2.8 vs. ~1.5) but reduces polarity.
- The ethoxyanilino substituent in N-{3-[(2-ethoxyanilino)carbonyl]phenyl}nicotinamide () introduces additional hydrogen-bond acceptors, increasing polar surface area (PSA ~110 Ų).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
